Tert-butyl 4-(6-acetamido-5-methylpyridin-3-YL)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(6-acetamido-5-methylpyridin-3-YL)piperidine-1-carboxylate is an organic compound with the molecular formula C18H27N3O3 It is a derivative of piperidine and pyridine, featuring an acetamido group and a tert-butyl ester
Scientific Research Applications
Tert-butyl 4-(6-acetamido-5-methylpyridin-3-YL)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(6-acetamido-5-methylpyridin-3-YL)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine ring, followed by the introduction of the pyridine moiety. The acetamido group is then added through acylation reactions. The final step involves the esterification of the carboxylate group with tert-butyl alcohol under acidic conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Catalysts and solvents are chosen to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 4-(6-acetamido-5-methylpyridin-3-YL)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the acetamido group or the pyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine or pyridine derivatives.
Mechanism of Action
The mechanism of action of tert-butyl 4-(6-acetamido-5-methylpyridin-3-YL)piperidine-1-carboxylate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological macromolecules, while the piperidine and pyridine rings can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .
Comparison with Similar Compounds
- Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate
- Tert-butyl 4-(6-chloro-2-pyridinyl)piperidine-1-carboxylate
- Tert-butyl 4-(6-bromo-2-pyridinyl)piperidine-1-carboxylate
Comparison: Tert-butyl 4-(6-acetamido-5-methylpyridin-3-YL)piperidine-1-carboxylate is unique due to the presence of the acetamido group, which enhances its ability to form hydrogen bonds and increases its solubility in polar solvents. This makes it more versatile in biological applications compared to its analogs .
Properties
IUPAC Name |
tert-butyl 4-(6-acetamido-5-methylpyridin-3-yl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-12-10-15(11-19-16(12)20-13(2)22)14-6-8-21(9-7-14)17(23)24-18(3,4)5/h10-11,14H,6-9H2,1-5H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZXZGQMLWYFRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1NC(=O)C)C2CCN(CC2)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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